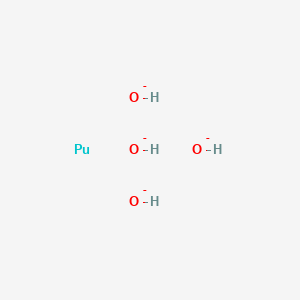

Plutonium;tetrahydroxide

Description

Plutonium(IV) tetrahydroxide (Pu(OH)₄) is a hydrolysis product of plutonium in its +IV oxidation state, formed under neutral to slightly acidic conditions. This compound is characterized by its extremely low solubility, with a solubility product (Ksp) estimated at ~10⁻⁵⁵, as determined from trace concentration studies . Structurally, Pu(OH)₄ exists as a colloidal suspension or polymerized solid rather than a well-defined crystalline phase, a behavior common to tetravalent actinides due to their propensity for hydrolysis and polymerization in aqueous media . Its formation is critical in nuclear waste management, where low solubility limits plutonium migration in environmental systems .

Properties

CAS No. |

62852-54-4 |

|---|---|

Molecular Formula |

H4O4Pu-4 |

Molecular Weight |

312.094 g/mol |

IUPAC Name |

plutonium;tetrahydroxide |

InChI |

InChI=1S/4H2O.Pu/h4*1H2;/p-4 |

InChI Key |

UHJPZQPWZLZZGS-UHFFFAOYSA-J |

SMILES |

[OH-].[OH-].[OH-].[OH-].[Pu] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Pu] |

Synonyms |

(239)plutonium hydroxide (239)Pu-hydroxide plutonium hydroxide |

Origin of Product |

United States |

Preparation Methods

1-Chloro-1,1-difluoroethane is synthesized through the chlorination and fluorination of ethane. The industrial production involves the reaction of ethane with chlorine and hydrogen fluoride under controlled conditions. The reaction typically occurs in the presence of a catalyst at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-1,1-difluoroethane undergoes several types of chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-1,1-difluoroethane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: The compound is studied for its effects on biological systems, particularly its impact on cellular processes and enzyme activity.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug delivery systems.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1-difluoroethane involves its interaction with various molecular targets. It primarily affects the central nervous system by disrupting the function of neurotransmitter receptors and ion channels. The compound’s effects are mediated through its interaction with cellular membranes and proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Thorium(IV) Hydroxide (Th(OH)₄)

Thorium(IV) hydroxide shares similarities with Pu(OH)₄ in hydrolysis behavior, forming insoluble polymeric colloids. However, Th(OH)₄ exhibits a slightly higher solubility (Ksp ~10⁻⁴⁵), attributed to Th⁴⁺’s larger ionic radius and weaker charge density compared to Pu⁴⁺. This difference impacts their environmental persistence: Th(OH)₄ is less stable in acidic conditions, while Pu(OH)₄ remains insoluble even at moderately low pH .

Uranium(IV) Hydroxide (U(OH)₄)

Uranium(IV) hydroxide is less studied due to the rapid oxidation of U⁴⁺ to UO₂²⁺ (uranyl) in aerated environments. Like Pu(OH)₄, it forms polymeric species, but its solubility (Ksp ~10⁻⁵⁰) is intermediate between Th(OH)₄ and Pu(OH)₄. The redox sensitivity of uranium introduces complexities absent in plutonium systems, where Pu⁴⁺ is more stable under ambient conditions .

Uranyl Hydroxides (e.g., Vandenbrandeite, Cu(UO₂)₂(OH)₆·2H₂O)

Vandenbrandeite, a copper-uranyl tetrahydroxide mineral, contrasts sharply with Pu(OH)₄ in structure and composition. It features a well-defined crystalline lattice with uranyl (UO₂²⁺) units coordinated by hydroxide and water molecules, as resolved via X-ray diffraction . In contrast, Pu(OH)₄ lacks long-range order, existing as an amorphous or colloidal phase. This structural disparity arises from the uranyl ion’s linear geometry and strong directional bonding, which are absent in Pu⁴⁺ .

Transition Metal and Lanthanide Tetrahydroxides

Cerium(IV) Hydroxide (Ce(OH)₄)

Cerium(IV) hydroxide, a lanthanide analog, exhibits a solubility product (~10⁻⁵³) closer to Pu(OH)₄ but forms more crystalline phases under controlled conditions.

Zirconium(IV) Hydroxide (Zr(OH)₄)

Zirconium(IV) hydroxide is structurally distinct, often forming layered or nanotubular architectures. It is more soluble (Ksp ~10⁻⁴⁰) than Pu(OH)₄ and finds use in ion-exchange and ceramic precursors.

Data Tables

Table 1: Solubility and Structural Properties of Selected Tetrahydroxides

Table 2: Comparative Hydrolysis and Environmental Behavior

Research Findings and Implications

- Structural Characterization : While vandenbrandeite’s crystal structure has been fully resolved , Pu(OH)₄’s amorphous nature complicates analogous studies, necessitating computational models to infer bonding and polymerization dynamics .

- Environmental Impact : The low solubility of Pu(OH)₄ reduces its bioavailability but poses challenges in long-term nuclear waste storage, where colloidal migration remains a concern .

- Synthetic Challenges : Unlike cerium or zirconium hydroxides, Pu(OH)₄ synthesis requires stringent radiation safety protocols, limiting large-scale experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.